molecular formula C14H21NO3 B11862742 (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate CAS No. 219919-36-5

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate

Cat. No.: B11862742
CAS No.: 219919-36-5
M. Wt: 251.32 g/mol
InChI Key: VTZNGWYYKFLMKV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is a chemical compound with the molecular formula C14H21NO3. It is known for its unique structure, which includes a benzyloxy group attached to an amino group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate typically involves the reaction of (S)-3,3-dimethylbutanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a strong acid like hydrochloric acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-((benzyloxy)amino)-3-methylbutanoate
  • (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylpentanoate
  • (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylhexanoate

Uniqueness

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a methyl ester functional group.

Properties

CAS No.

219919-36-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl (2S)-3,3-dimethyl-2-(phenylmethoxyamino)butanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)12(13(16)17-4)15-18-10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m1/s1

InChI Key

VTZNGWYYKFLMKV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NOCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(C(=O)OC)NOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.